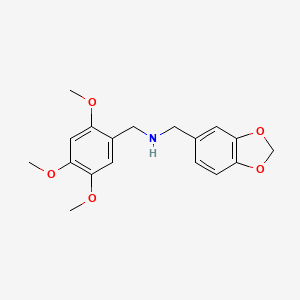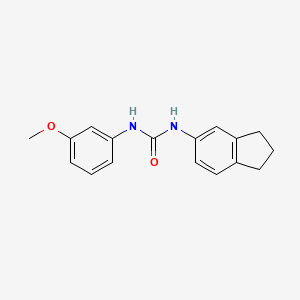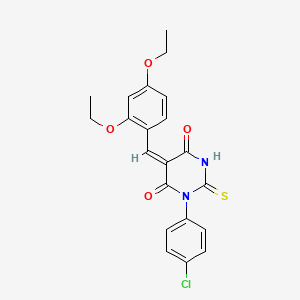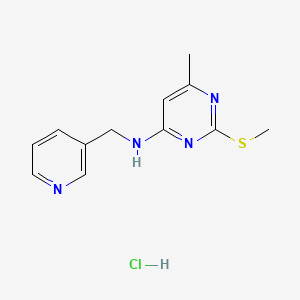
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BNPP, is a chemical compound that has been widely used in scientific research due to its unique properties. BNPP is a potent inhibitor of the proteasome, which is a large protein complex responsible for the degradation of intracellular proteins.
作用机制
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide inhibits the proteasome by binding to the active site of the 20S proteasome, which is the catalytic core of the proteasome complex. This compound binds irreversibly to the active site and blocks the degradation of intracellular proteins, leading to the accumulation of misfolded proteins and subsequent cell death.
Biochemical and Physiological Effects
The inhibition of the proteasome by this compound has several biochemical and physiological effects. The accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR), a cellular stress response that aims to restore protein homeostasis. However, prolonged activation of the UPR can lead to cell death. In addition, the inhibition of the proteasome by this compound can lead to the accumulation of toxic proteins that can cause cellular damage and inflammation.
实验室实验的优点和局限性
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments, including its potent inhibitory activity against the proteasome, its selectivity for the 20S proteasome, and its irreversible binding to the active site. However, this compound also has limitations, including its low solubility in aqueous solutions, its potential toxicity to cells, and its irreversible binding to the proteasome, which can make it difficult to study the effects of proteasome inhibition over time.
未来方向
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its effects on cellular processes. One area of research is the development of more soluble analogs of this compound that can be used in aqueous solutions. Another area of research is the study of the effects of proteasome inhibition on specific cellular pathways and processes, such as the UPR, autophagy, and DNA repair. Finally, the development of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases is an area of ongoing research.
合成方法
The synthesis of N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction of 2-bromo-4-nitroaniline with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds through an amide bond formation between the carboxylic acid and amine groups, resulting in the formation of this compound.
科学研究应用
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and autoimmune disorders. This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and subsequent cell death. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has also been shown to suppress the immune response in animal models of autoimmune disorders such as multiple sclerosis.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c18-13-9-10(21(25)26)5-6-14(13)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h1-6,9H,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTZAPGMBAIKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387011 |
Source


|
| Record name | N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5947-02-4 |
Source


|
| Record name | N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)


![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)



![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)

![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)